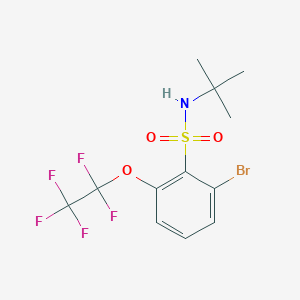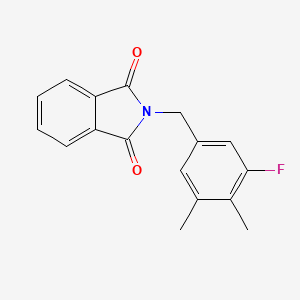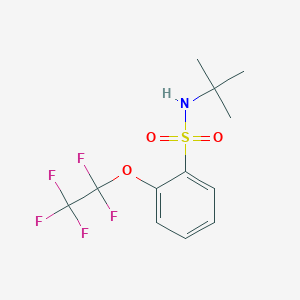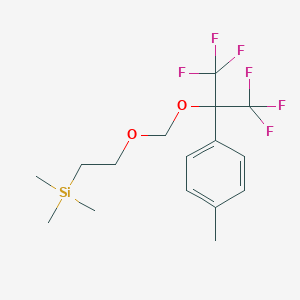
6,6-Bis(trifluoromethyl)-6-(4'-tolyl)-3,4-dioxo-hexyl-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Bis(trifluoromethyl)-6-(4'-tolyl)-3,4-dioxo-hexyl-trimethylsilane (6,6-Bis-TFTDHTMS) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of organosilicon compounds and is composed of a central silicon atom surrounded by six carbon atoms and three fluorine atoms. This compound has been used in various fields of science, including organic chemistry, biochemistry, and pharmacology. It has been used to synthesize other compounds, as a catalyst in chemical reactions, and as a model for studying the effects of drugs on the body.
Wissenschaftliche Forschungsanwendungen
6,6-Bis-TFTDHTMS has been used in a variety of scientific research applications. It has been used in organic synthesis to produce a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in a variety of chemical reactions, including the formation of polymers, the synthesis of amines, and the synthesis of esters. In addition, 6,6-Bis-TFTDHTMS has been used as a model for studying the effects of drugs on the body. It has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their metabolism and excretion.
Wirkmechanismus
6,6-Bis-TFTDHTMS is believed to act as a prodrug, meaning that it is converted into an active form in the body. The exact mechanism of action is not yet known, but it is believed to involve the hydrolysis of the silane group, producing a carboxylic acid that can then be metabolized by the body. This produces a variety of metabolites, which can then interact with various biochemical pathways in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,6-Bis-TFTDHTMS are not yet fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of enzymes involved in the metabolism of fatty acids, and the inhibition of enzymes involved in the metabolism of carbohydrates. It has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, and to affect the expression of genes involved in the regulation of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
6,6-Bis-TFTDHTMS has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. In addition, it is non-toxic and has a low risk of causing side effects. However, it is important to note that 6,6-Bis-TFTDHTMS is not approved for use in humans, and its effects on humans are not yet fully understood. Therefore, caution should be used when using this compound in laboratory experiments.
Zukünftige Richtungen
The potential future directions for 6,6-Bis-TFTDHTMS are numerous. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. In addition, further research is needed to understand the mechanism of action of this compound and to develop new synthetic methods for its production. Finally, further research is needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
6,6-Bis-TFTDHTMS can be synthesized in a variety of ways. A common method is to use a Grignard reaction, which involves the reaction of a magnesium halide with an organic halide or an alkyl halide. This reaction produces a magnesium salt of the organic halide, which can then be reacted with a silicon-containing compound, such as a silane, to produce 6,6-Bis-TFTDHTMS. Other methods for synthesizing 6,6-Bis-TFTDHTMS include the reaction of a silane with an alkyl halide in the presence of a palladium catalyst, and the reaction of a silane with a bromoalkane in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
2-[[1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-yl]oxymethoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F6O2Si/c1-12-5-7-13(8-6-12)14(15(17,18)19,16(20,21)22)24-11-23-9-10-25(2,3)4/h5-8H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBLMGYHDJKELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)OCOCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F6O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Bis(trifluoromethyl)-6-(4'-tolyl)-3,4-dioxo-hexyl-trimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

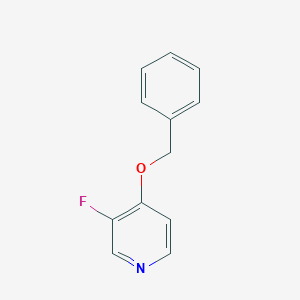

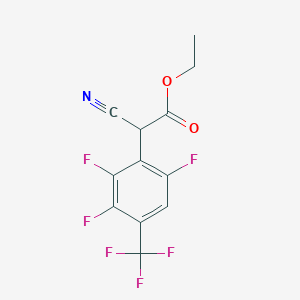


![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)
![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)

